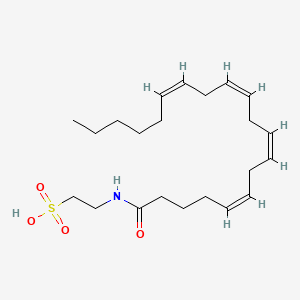

N-Arachidonoyl Taurine

Description

Properties

IUPAC Name |

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701134033 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119959-65-8 | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119959-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]amino]ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701134033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Endogenous N-Arachidonoyl Taurine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide lipid that has emerged as a significant signaling molecule with pleiotropic physiological effects. Structurally, it consists of the polyunsaturated fatty acid, arachidonic acid, linked to the amino acid taurine via an amide bond. Initially identified as a substrate for fatty acid amide hydrolase (FAAH), NAT is now recognized for its roles in ion channel modulation, insulin (B600854) secretion, synaptic transmission, and potential involvement in pain and inflammation. This technical guide provides an in-depth overview of the endogenous functions of NAT, including its biosynthesis and degradation pathways, its interactions with key protein targets, and its diverse physiological roles. Detailed experimental methodologies for studying NAT are provided, alongside quantitative data and visual representations of its signaling pathways to facilitate further research and drug development efforts in this area.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The endogenous levels of this compound are tightly regulated by a balance of enzymatic synthesis and degradation.

Biosynthesis

The primary enzyme responsible for the synthesis of NAT is Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[1][2] This enzyme, located in the peroxisomes and endoplasmic reticulum, catalyzes the conjugation of an activated fatty acid (in the form of acyl-CoA) with an amino acid.[1][3] In the case of NAT, BAAT facilitates the transfer of arachidonoyl-CoA to taurine.[1]

The biosynthesis of NAT can be summarized in the following two steps:

-

Activation of Arachidonic Acid: Arachidonic acid is first activated to its coenzyme A thioester, arachidonoyl-CoA, by an acyl-CoA synthetase.

-

Conjugation with Taurine: BAAT then catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound and releasing coenzyme A.[1][3]

Degradation

The degradation of NAT is primarily mediated by two enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and oxidation by lipoxygenases.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in terminating the signaling of various fatty acid amides, including the endocannabinoid anandamide.[4] FAAH hydrolyzes the amide bond of NAT to release arachidonic acid and taurine.[4] The hydrolysis of NAT by FAAH is generally less efficient compared to its hydrolysis of anandamide.[4]

This compound can also be metabolized by 12-lipoxygenase (12-LOX) and 15-lipoxygenase (15-LOX) .[5][6] These enzymes introduce a hydroperoxy group into the arachidonoyl backbone of NAT, leading to the formation of hydroxylated metabolites. For instance, in murine resident peritoneal macrophages, NAT is converted to 12-hydroxy-eicosatetraenoyl-taurine (12-HETE-T).[5] This oxidative metabolism may represent a pathway for either generating novel signaling molecules or terminating the activity of NAT.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through interactions with several key protein targets, primarily ion channels.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV4

NAT is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[7] These are non-selective cation channels that play critical roles in sensory perception, including pain and temperature sensation.

Activation of TRPV1 and TRPV4 by NAT leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn triggers various downstream signaling cascades.

IKs Potassium Channel (KCNQ1/KCNE1)

NAT has been shown to be a potent modulator of the slowly activating delayed rectifier potassium channel, IKs.[8] The IKs channel, formed by the co-assembly of KCNQ1 and KCNE1 subunits, is crucial for the repolarization phase of the cardiac action potential. NAT enhances the activity of the IKs channel, which can have significant implications for cardiac electrophysiology.[8]

Quantitative Data

The following tables summarize the available quantitative data for the interactions and effects of this compound.

| Parameter | Value | Target | Cell/System | Reference |

| EC50 | 28 µM | TRPV1 | [7] | |

| EC50 | 21 µM | TRPV4 | [7] |

Table 1: Receptor Activation Data for this compound.

| Enzyme | Substrate(s) | Km | Vmax | Reference |

| FAAH | This compound | - | 0.04 nmol/min/mg | [4] |

| FAAH | Anandamide (for comparison) | - | 0.5 nmol/min/mg | [4] |

Physiological Functions

The diverse molecular actions of this compound translate into a range of physiological functions.

Regulation of Insulin Secretion

NAT has been shown to increase intracellular calcium flux in pancreatic β-cells, leading to an increase in insulin secretion.[9][10] This suggests a role for NAT in glucose homeostasis. The mechanism is thought to be mediated, at least in part, by the activation of TRPV channels on these cells.

Modulation of Synaptic Transmission

In the central nervous system, NAT can modulate synaptic activity. For example, in the prefrontal cortex, NAT has been shown to enhance glutamatergic synaptic transmission, an effect that is similar to that of the TRPV1 agonist capsaicin.[11] This suggests that NAT may act as an endogenous modulator of neuronal excitability.

Pain and Nociception

Given its activity at TRPV1 channels, which are key mediators of nociceptive signaling, NAT is implicated in the modulation of pain.[12] Activation of TRPV1 by endogenous ligands like NAT could contribute to the sensation of pain, particularly in inflammatory conditions where the levels of such lipids may be altered. Further research is needed to fully elucidate its role in different pain states, including neuropathic pain.[12][13]

Inflammation

The components of NAT, arachidonic acid and taurine, are both known to be involved in inflammatory processes. Arachidonic acid is a precursor to a wide range of pro-inflammatory and anti-inflammatory eicosanoids. Taurine has demonstrated anti-inflammatory properties, in part through the formation of taurine chloramine (B81541) and bromamine, which can modulate cytokine production.[14][15][16] While direct evidence for the anti-inflammatory role of NAT is still emerging, its metabolism into HETE-T and its ability to activate TRPV channels suggest it is likely involved in modulating inflammatory responses.

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

Objective: To accurately measure the levels of NAT in tissues or biofluids.

Methodology:

-

Sample Preparation: Homogenize tissue samples in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) containing an internal standard (e.g., deuterated NAT). Perform lipid extraction using a liquid-liquid extraction or solid-phase extraction method.

-

Chromatographic Separation: Use a reverse-phase C18 column on a liquid chromatography (LC) system. Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol with formic acid.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The precursor ion for NAT will be its protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation and are specific fragments of the NAT molecule.

-

Quantification: Create a standard curve using known concentrations of a synthetic NAT standard. The concentration of NAT in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vitro Assay for FAAH-mediated Hydrolysis of this compound

Objective: To determine the rate of NAT hydrolysis by FAAH.

Methodology:

-

Enzyme Source: Use recombinant FAAH or a tissue homogenate known to contain FAAH activity (e.g., liver or brain microsomes).

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 9.0) containing the enzyme source and NAT at a known concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate the protein.

-

Analysis: Quantify the amount of arachidonic acid produced using LC-MS/MS or a fluorescent-based assay if a fluorogenic NAT analog is used.

-

Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol/min/mg of protein).

Measurement of Intracellular Calcium Influx upon TRPV1/4 Activation by this compound

Objective: To assess the ability of NAT to activate TRPV1 or TRPV4 channels in a cell-based assay.

Methodology:

-

Cell Culture: Use a cell line endogenously expressing or recombinantly overexpressing TRPV1 or TRPV4 (e.g., HEK293 or CHO cells).

-

Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a fluorescence microscope.

-

Stimulation: Add NAT at various concentrations to the cells.

-

Fluorescence Measurement: Record the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence as a function of NAT concentration to determine the EC50 value.

Voltage-Clamp Fluorometry to Study the Effect of this compound on IKs Channels

Objective: To investigate the mechanism by which NAT modulates the gating of KCNQ1/KCNE1 channels.

Methodology:

-

Oocyte Expression: Inject Xenopus laevis oocytes with cRNA encoding for KCNQ1 and KCNE1. A cysteine mutation is often introduced in a region of the channel that undergoes conformational change upon gating (e.g., the S3-S4 linker) for fluorescent labeling.

-

Fluorescent Labeling: Label the expressed channels with a sulfhydryl-reactive fluorescent probe (e.g., a maleimide-conjugated fluorophore).

-

Electrophysiological Recording: Use a two-electrode voltage-clamp setup to control the membrane potential of the oocyte and record the resulting ionic currents.

-

Fluorescence Recording: Simultaneously, use a photometer or a fluorescence microscope to record the fluorescence intensity from the labeled channels.

-

Experimental Protocol: Apply a series of voltage steps to the oocyte in the absence and presence of NAT.

-

Data Analysis: Analyze the changes in both the ionic current (G-V relationship) and the fluorescence signal (F-V relationship) to determine how NAT affects the voltage-dependent gating and conformational changes of the IKs channel.[17][18][19]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthesis, degradation, and signaling pathways of this compound.

Experimental Workflow Diagrams

Caption: Workflow for LC-MS/MS quantification of this compound.

Caption: Workflow for Voltage-Clamp Fluorometry analysis of NAT on IKs channels.

Conclusion

This compound is a multifaceted endogenous lipid with significant roles in cellular signaling. Its ability to modulate key ion channels like TRPV1, TRPV4, and IKs positions it as an important regulator of diverse physiological processes, from insulin secretion to cardiac function and neuronal activity. The interplay between its synthesis by BAAT and degradation by FAAH and lipoxygenases determines its local concentrations and, consequently, its biological impact. Further research into the detailed mechanisms of NAT action, its physiological and pathophysiological relevance, and the development of specific pharmacological tools will be crucial for harnessing its therapeutic potential. This guide provides a foundational resource for scientists and researchers to advance our understanding of this intriguing signaling molecule.

References

- 1. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Bile acid coenzyme A: amino acid N-acyltransferase in the amino acid conjugation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism of a fatty acid amide hydrolase-regulated lipid, arachidonoyltaurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fatty acid analogue this compound restores function of IKs channels with diverse long QT mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taurine regulates insulin release from pancreatic beta cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous this compound on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 12. Actions of N-arachidonyl-glycine in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Taurine improves obesity-induced inflammatory responses and modulates the unbalanced phenotype of adipose tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Effect of taurine in muscle damage markers and inflammatory cytokines in running exercise [frontiersin.org]

- 16. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Gating modulation of the KCNQ1 channel by KCNE proteins studied by voltage-clamp fluorometry | Semantic Scholar [semanticscholar.org]

- 18. KCNQ1 channel modulation by KCNE proteins via the voltage-sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of N-acyl taurines in rat brain

An In-depth Technical Guide to the Discovery and Characterization of N-Acyl Taurines in the Rat Brain

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines (NATs) are a class of endogenous bioactive lipids first identified as substrates for the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] Structurally, they consist of a fatty acid linked to the amino group of taurine (B1682933) via an amide bond. While initially characterized in the central nervous system (CNS) of mice lacking the FAAH enzyme, these molecules are now understood to be present in various central and peripheral tissues, playing significant roles in metabolic regulation and cellular signaling.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of NATs in the rat brain, focusing on their distribution, metabolic pathways, and analytical methodologies.

Discovery and Quantitative Distribution in the Brain

The discovery of NATs as endogenous lipids was facilitated by global metabolite profiling in FAAH knockout (FAAH-/-) mice, where their accumulation pointed to FAAH as their primary catabolic enzyme.[1] In the CNS of these animals, researchers observed high concentrations of NATs with long-chain saturated acyl groups (≥C20).[1] While comprehensive data for every specific NAT in every discrete rat brain region is still an area of active research, studies have established their general presence and concentration range. For instance, the overall levels of N-acyl amino acids in wet rat brain tissue have been quantified to range from 0.26 to 333 pmol/g.[3] Long-chain saturated NATs, such as N-docosanoyl taurine (C22:0 NAT), are considered particularly abundant in brain tissue.[4]

The table below summarizes the key N-acyl taurines identified in the mammalian CNS and their approximate basal and accumulated levels (in FAAH-inhibited models), providing a reference for researchers.

| N-Acyl Taurine (NAT) Species | Common Name / Abbreviation | Acyl Chain | Typical Location / Comments | Approximate Endogenous Levels (pmol/g tissue) |

| N-Arachidonoyl Taurine | C20:4 NAT | 20:4 (ω-6) | Enriched in the CNS and peripheral tissues.[1] | Low basal levels; >10-fold increase with FAAH inhibition. |

| N-Docosahexaenoyl Taurine | C22:6 NAT | 22:6 (ω-3) | Found in CNS; levels increase significantly with FAAH inhibition.[1] | Low basal levels; can reach >1000 pmol/g with FAAH inhibition.[1] |

| N-Oleoyl Taurine | C18:1 NAT | 18:1 (ω-9) | Abundant in plasma and acts as a signaling molecule.[2] | Variable; a key signaling NAT. |

| N-Palmitoyl Taurine | C16:0 NAT | 16:0 | Present in brain and peripheral tissues. | Variable; often lower than long-chain saturated NATs. |

| N-Docosanoyl Taurine | C22:0 NAT | 22:0 | Considered to be particularly abundant in brain tissue.[4] | Elevated in FAAH-/- models. |

Note: Levels are highly dependent on the specific brain region and the metabolic state. Much of the quantitative data comes from FAAH knockout mouse models, where NAT levels are dramatically elevated compared to wild-type animals.

Biochemical Pathways: Synthesis and Degradation

The endogenous levels of NATs are tightly regulated by the balance between their biosynthesis and degradation.

Biosynthesis

The precise enzymatic pathways for NAT synthesis in the brain are not fully elucidated. However, studies in peripheral tissues, particularly the liver, have identified enzymes capable of catalyzing the conjugation of a fatty acid to taurine. The general mechanism involves the activation of a fatty acid to its acyl-CoA derivative, which is then conjugated to taurine. Bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key hepatic NAT synthase, especially for polyunsaturated fatty acids.[5][6] While BAAT's expression in the brain is low, it provides a template for the likely biochemical reaction occurring there.

Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NATs is Fatty Acid Amide Hydrolase (FAAH).[2][7] FAAH is an integral membrane enzyme that cleaves the amide bond of NATs, releasing free taurine and the corresponding fatty acid.[8][9] The critical role of FAAH is demonstrated by the massive accumulation of various NAT species in the brains of animals where the enzyme is genetically deleted or pharmacologically inhibited.[1]

Experimental Protocols: Quantification of NATs in Brain Tissue

Accurate quantification of NATs requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Methodology: UPLC-MS/MS Analysis

This protocol outlines a standard workflow for the extraction and quantification of NATs from rat brain tissue.

-

Tissue Homogenization:

-

Accurately weigh approximately 20-50 mg of frozen rat brain tissue.

-

Homogenize the tissue in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing an internal standard. The internal standard is typically a deuterated version of a representative NAT (e.g., d4-C20:4 NAT) to correct for extraction losses and matrix effects.[10]

-

Use a mechanical homogenizer until the tissue is fully dissociated.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add a 2:1 mixture of chloroform (B151607):methanol to the tissue homogenate.

-

Vortex the mixture vigorously and allow it to incubate (e.g., 30 minutes at 4°C).

-

Induce phase separation by adding chloroform and water (or a saline solution).

-

Centrifuge at low speed (e.g., 2000 x g) to separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids, including NATs.

-

Dry the organic solvent under a stream of nitrogen gas.

-

-

Sample Reconstitution and Chromatographic Separation:

-

Reconstitute the dried lipid extract in a small, precise volume of a suitable solvent, typically the initial mobile phase of the LC run (e.g., 90:10 water:acetonitrile).

-

Inject the sample into a Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a reverse-phase column (e.g., C18).

-

Use a gradient elution with two mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B), to separate the different NAT species.

-

-

Mass Spectrometric Detection:

-

Couple the UPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[11]

-

Detect and quantify NATs using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for each NAT and the internal standard. For NATs, common product ions result from the fragmentation of the taurine moiety (m/z 80 and 107).[10]

-

Generate a standard curve using synthetic NAT standards of known concentrations to calculate the absolute quantity of each NAT in the brain tissue sample.

-

Signaling Pathways and Biological Function

While the full scope of NAT function in the brain is under investigation, specific NATs have been identified as signaling molecules that interact with cellular receptors.

One of the best-characterized pathways involves N-oleoyl taurine (C18:1 NAT) and the G-protein coupled receptor GPR119.[2][12] In peripheral tissues, C18:1 NAT acts as an agonist for GPR119, stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis.[13] Although this pathway is primarily studied in the context of metabolic control, the presence of GPR119 in the brain suggests that NATs could play a similar signaling role in the CNS, potentially influencing neuronal function and energy balance.

Another proposed mechanism involves the activation of Transient Receptor Potential (TRP) ion channels by NATs, suggesting a role in calcium signaling and sensory processing.[1]

Conclusion and Future Directions

N-acyl taurines represent an important class of lipid signaling molecules in the rat brain and other tissues. Their discovery has been driven by advancements in mass spectrometry-based metabolomics, which continue to be the cornerstone for their characterization and quantification. The degradation of NATs by FAAH is well-established, but further research is needed to identify the specific synthases responsible for their production within the brain. Understanding the interplay between NATs and their receptors, such as GPR119 and TRP channels, in the CNS will be crucial for elucidating their role in neuronal function, neuroinflammation, and the regulation of energy metabolism. The methodologies and data presented in this guide provide a foundation for professionals in neuroscience and drug development to further explore this promising class of endogenous lipids.

References

- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structure-based design of a FAAH variant that discriminates between the N-acyl ethanolamine and taurine families of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

N-Arachidonoyl Taurine: A Bioactive Lipid Messenger at the Crossroads of Endocannabinoid and Vanilloid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide lipid that has emerged as a significant bioactive messenger. Structurally related to the endocannabinoid anandamide, NAT distinguishes itself by its potent activation of Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV4. This dual functionality places NAT at a unique intersection of the endocannabinoid and vanilloid signaling systems, suggesting its involvement in a diverse array of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of NAT, including its biosynthesis, degradation, and signaling pathways. Detailed experimental protocols for its quantification and the assessment of its biological activity are provided, alongside a summary of key quantitative data to facilitate further research and drug development efforts targeting this intriguing lipid messenger.

Introduction

N-Arachidonoyl Taurine is a member of the N-acyl taurine (NAT) family of lipids, which are conjugates of a fatty acid and taurine. The discovery that NAT levels are significantly elevated in the tissues of animals lacking Fatty Acid Amide Hydrolase (FAAH), the primary degrading enzyme for the endocannabinoid anandamide, highlighted its connection to the endocannabinoid system.[1][2] However, unlike anandamide, which primarily signals through cannabinoid receptors, NAT exerts its biological effects predominantly through the activation of TRPV1 and TRPV4 channels.[3][4] These channels are critical mediators of a variety of sensory inputs, including temperature, pain, and osmotic stress. The ability of NAT to modulate these channels suggests its potential role in pain perception, inflammation, and cellular homeostasis. This guide aims to provide a detailed technical resource for researchers investigating the multifaceted roles of NAT.

Biosynthesis and Degradation

The metabolic pathways of this compound are intricately linked to the broader network of lipid metabolism, with specific enzymes governing its formation and breakdown.

Biosynthesis

The biosynthesis of NAT is a multi-step enzymatic process. The primary pathway involves the conjugation of arachidonic acid to taurine. This reaction is catalyzed by specific acyltransferases.

-

Acyl-CoA Synthetase: Initially, arachidonic acid is activated to its coenzyme A (CoA) thioester, arachidonoyl-CoA.

-

N-Acyltransferase Activity: Subsequently, an N-acyltransferase facilitates the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound. Enzymes with this activity that have been implicated in the synthesis of N-acyl taurines include acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) and bile acid-CoA:amino acid N-acyltransferase (BAAT). Another potential pathway involves the action of cytochrome c, which has been shown to catalyze the formation of other N-arachidonoyl amino acids in vitro.[5]

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH).[1][2][6] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond in NAT, releasing arachidonic acid and taurine.[7] This enzymatic action terminates the signaling activity of NAT. The degradation of NAT by FAAH is a key regulatory point in controlling its endogenous levels and, consequently, its physiological effects.

Other Metabolic Pathways

In addition to degradation by FAAH, NAT can be metabolized by other enzymes, including 12(S)- and 15(S)-lipoxygenases. This metabolic pathway leads to the formation of hydroxylated derivatives, such as 12-HETE-taurine (12-HETE-T), in murine resident peritoneal macrophages.[3]

Signaling Pathways

This compound primarily exerts its biological effects through the activation of TRPV1 and TRPV4 ion channels. These channels are non-selective cation channels that, upon activation, lead to an influx of calcium and sodium ions, resulting in membrane depolarization and the initiation of downstream signaling cascades.

TRPV1-Mediated Signaling

TRPV1, often referred to as the capsaicin (B1668287) receptor, is a key integrator of noxious thermal and chemical stimuli.[8] Activation of TRPV1 by NAT leads to an increase in intracellular calcium levels, which in turn can activate a variety of downstream effectors.[9][10]

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): Elevated intracellular calcium can activate PKC and PKA, which can then phosphorylate a variety of target proteins, leading to changes in cellular function.[8]

-

Calmodulin (CaM): Calcium can bind to calmodulin, which then modulates the activity of other proteins, including CaM-dependent kinases (CaMKs).

-

Gene Expression: Changes in intracellular calcium can also lead to alterations in gene expression through the activation of calcium-sensitive transcription factors.

TRPV4-Mediated Signaling

TRPV4 is involved in sensing a wide range of stimuli, including osmotic pressure, mechanical stress, and warm temperatures.[11] Similar to TRPV1, activation of TRPV4 by NAT results in an influx of calcium ions. The downstream signaling pathways share some common elements with TRPV1 signaling but also have distinct features.

-

PKA-dependent phosphorylation: The activation of TRPV4 by arachidonic acid, a component of NAT, has been shown to require PKA-mediated phosphorylation.[12]

-

PKC involvement: PKC has also been implicated in the modulation of TRPV4 activity.

-

Cellular Functions: TRPV4 signaling is involved in a variety of cellular functions, including vasodilation, regulation of osmotic balance, and inflammatory responses.

Quantitative Data

The following table summarizes key quantitative data for this compound, providing a reference for its potency and activity in various biological assays.

| Parameter | Value | Assay System | Reference |

| TRPV1 Activation (EC50) | 28 µM | Calcium influx in HEK293 cells | [3] |

| TRPV4 Activation (EC50) | 21 µM | Calcium influx in HEK293 cells | [3] |

| FAAH Hydrolysis (relative to anandamide) | Lower but similar to N-arachidonoyl glycine | Transfected FAAH | [13] |

| Effect on Insulin Secretion | Increase at 10 µM | 832/13 INS-1 pancreatic β-cells | [3] |

| Effect on Intracellular Calcium | Increase at 10 µM | HIT-T15 pancreatic β-cells and INS-1 rat islet cells | [3] |

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and the assessment of its biological activity.

Quantification by UPLC-MS/MS

This protocol describes a validated method for the sensitive and specific quantification of NAT in biological samples.[1][14]

5.1.1. Sample Preparation (General)

-

Homogenization: Homogenize tissue samples in an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform).

-

Internal Standard: Add a deuterated internal standard, such as this compound-d4, to the homogenate to correct for extraction efficiency and matrix effects.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing NAT.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for UPLC-MS/MS analysis (e.g., methanol).

5.1.2. UPLC-MS/MS Parameters

-

UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[14]

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[15]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a specified time to achieve optimal separation. For example, a gradient from 45% to 100% B over 20-30 minutes.[15]

-

Flow Rate: Typically in the range of 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for NAT and its internal standard. For NAT, a common transition is the deprotonated molecule [M-H]⁻ to a fragment ion corresponding to the taurine moiety.

Calcium Flux Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to NAT using a fluorescent calcium indicator such as Fluo-4 AM.[6]

5.2.1. Cell Preparation

-

Cell Culture: Plate cells (e.g., HEK293 cells transfected with TRPV1 or TRPV4, or primary neurons) in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator Fluo-4 AM (typically 1-5 µM) and a non-ionic detergent like Pluronic F-127 (around 0.02%) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

5.2.2. Measurement

-

Baseline Fluorescence: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~520 nm).

-

Compound Addition: Add this compound (at various concentrations) to the wells.

-

Kinetic Reading: Immediately start recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Positive Control: Use a known agonist of the target receptor (e.g., capsaicin for TRPV1) or an ionophore like ionomycin (B1663694) as a positive control.

-

Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀, which represents the relative change in intracellular calcium concentration.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of NAT on cell proliferation or viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[16]

5.3.1. Assay Procedure

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition:

-

Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Applications - CAT N°: 10005537 [bertin-bioreagent.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. mdpi.com [mdpi.com]

- 8. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Untargeted metabolomics based on ultra-high performance liquid chromatography-mass spectrometry/MS reveals the lipid-lowering mechanism of taurine in hyperlipidemia mice [frontiersin.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Endogenous Lipoid Amide N-Arachidonoyl Taurine: A Comprehensive Technical Guide to its Physiological Roles in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous lipid mediator that has garnered increasing interest for its diverse physiological roles within the central nervous system (CNS). Structurally similar to the endocannabinoid anandamide, NAT belongs to the family of N-acyl amides and is now recognized as a significant signaling molecule involved in synaptic transmission, neuro-inflammation, and pain perception. This technical guide provides an in-depth overview of the current understanding of NAT's function in the CNS, focusing on its biosynthesis, degradation, receptor interactions, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The concentration and activity of NAT in the CNS are tightly regulated by a delicate balance between its synthesis and degradation.

Biosynthesis

The primary route for NAT biosynthesis is believed to involve the enzymatic conjugation of arachidonic acid to taurine. While the precise enzymatic machinery in the CNS is still under investigation, studies in peripheral tissues have identified key enzymes that may have analogous functions in the brain.

One proposed pathway involves a two-step process:

-

Activation of Arachidonic Acid: Arachidonic acid is first activated to its coenzyme A (CoA) derivative, arachidonoyl-CoA, by an acyl-CoA synthetase.

-

Conjugation to Taurine: An N-acyltransferase then catalyzes the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming this compound.

Recent evidence points to Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) as a potential NAT synthase, at least in the liver[1]. While BAAT's specific role and kinetic parameters in the CNS are yet to be fully elucidated, it represents a promising candidate for further investigation. Other N-acyltransferases may also be involved in this process within the brain[2][3].

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH) [4][5]. FAAH hydrolyzes the amide bond of NAT, breaking it down into arachidonic acid and taurine[6]. The activity of FAAH is a critical determinant of the endogenous levels and signaling duration of NAT.

In addition to FAAH, other enzymes may contribute to the metabolic profile of NAT. Lipoxygenases, such as 12- and 15-lipoxygenase, can oxygenate NAT to form various hydroxylated metabolites, although the physiological significance of these metabolites in the CNS is not yet fully understood[7].

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the interaction of NAT with its known molecular targets and the kinetic parameters of its primary degrading enzyme.

| Receptor | Ligand | Parameter | Value | Reference |

| TRPV1 | This compound | EC50 | 28 µM | [8][9] |

| TRPV4 | This compound | EC50 | 21 µM | [8][9] |

Table 1: Receptor Activation Data for this compound. EC50 values represent the concentration of NAT required to elicit a half-maximal response from the respective transient receptor potential (TRP) channels.

| Enzyme | Substrate | Km | Vmax | Reference |

| FAAH | This compound | - | 0.04 nmol/min/mg | [10] |

Table 2: Enzymatic Kinetics of FAAH with this compound. This table presents the maximal velocity (Vmax) of FAAH-mediated hydrolysis of NAT. The Michaelis constant (Km) for this interaction is not yet well-defined in the literature.

Signaling Pathways of this compound in the CNS

NAT exerts its physiological effects in the CNS primarily through the activation of Transient Receptor Potential (TRP) channels, which leads to the modulation of synaptic activity.

Activation of TRPV1 and TRPV4 Channels

NAT is a known agonist of both TRPV1 and TRPV4 channels[8][9]. These non-selective cation channels are widely expressed in the CNS and are involved in a variety of neuronal processes. Upon binding of NAT, these channels open, leading to an influx of cations, most notably calcium (Ca²⁺), into the neuron. This influx of Ca²⁺ serves as a critical second messenger, initiating a cascade of downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. escholarship.org [escholarship.org]

- 3. Effects of TRPV1 Activation by Capsaicin and Endogenous this compound on Synaptic Transmission in the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Possible anxiolytic effects of taurine in the mouse elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anxiolytic Action of Taurine via Intranasal Administration in Mice [biomolther.org]

- 8. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

N-Arachidonoyl Taurine (NAT) Interaction with TRPV1 and TRPV4 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl taurine that has been identified as an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels. These channels are critical mediators of various physiological and pathophysiological processes, including pain perception, inflammation, and synaptic transmission. This technical guide provides a comprehensive overview of the interaction between NAT and these two channels, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the known signaling pathways.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentrations (EC50) of N-Arachidonoyl Taurine for TRPV1 and TRPV4 channels.

| Compound | Channel | Reported EC50 | Reference |

| This compound | TRPV1 | 28 µM | [1][2] |

| This compound | TRPV4 | 21 µM | [1][2] |

Signaling Pathways and Molecular Interactions

This compound activates both TRPV1 and TRPV4, leading to an influx of cations, primarily Ca2+, which in turn initiates a cascade of intracellular signaling events.

TRPV1 Signaling

Activation of TRPV1 by NAT leads to channel opening and Ca2+ influx. This increase in intracellular Ca2+ can modulate various downstream effectors. In the context of synaptic transmission, NAT activation of TRPV1 has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude, an effect similar to that of the well-known TRPV1 agonist, capsaicin.[3][4] This suggests a role for NAT-mediated TRPV1 activation in modulating neuronal excitability. The general signaling cascade following TRPV1 activation involves the modulation by protein kinase A (PKA), protein kinase C (PKC), and calmodulin (CaM).[5]

TRPV4 Signaling

Similar to its action on TRPV1, NAT activates TRPV4, leading to Ca2+ influx. The activation of TRPV4 by lipids like arachidonic acid (a component of NAT) is known to be regulated by PKA-mediated phosphorylation.[6][7] While the direct downstream effectors of NAT-mediated TRPV4 activation are not fully elucidated, general TRPV4 signaling involves the modulation of cellular processes such as vasodilation and inflammation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NAT's interaction with TRPV1 and TRPV4 channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies investigating the effects of NAT on synaptic transmission in the prefrontal cortex.[8]

Objective: To measure changes in spontaneous excitatory postsynaptic currents (sEPSCs) in response to NAT application.

Experimental Workflow:

Detailed Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a C57BL/6 mouse (8-12 weeks old).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 25 NaHCO3, and 10 glucose.

-

Prepare 300 µm thick coronal slices of the prefrontal cortex using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Whole-Cell Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

-

Visualize neurons in layer V of the prelimbic cortex using an upright microscope with infrared differential interference contrast optics.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA (pH adjusted to 7.25 with KOH).

-

Establish a whole-cell patch-clamp configuration and hold the neuron at -70 mV.

-

-

Data Acquisition and Analysis:

-

Record baseline sEPSCs for 5-10 minutes.

-

Bath-apply this compound (e.g., 10 µM) and continue recording for at least 10 minutes.

-

Analyze the frequency and amplitude of sEPSCs before and after NAT application using appropriate software (e.g., Clampfit, Mini Analysis).

-

Intracellular Calcium Imaging for EC50 Determination

This is a general protocol for determining the EC50 of a TRPV agonist using a fluorescent calcium indicator.

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to NAT and calculate the EC50 value.

Experimental Workflow:

Detailed Protocol:

-

Cell Preparation:

-

Plate HEK293 cells stably expressing human TRPV1 or TRPV4 on 96-well black-walled, clear-bottom plates.

-

Culture cells to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium, wash the cells once with the salt solution, and then incubate the cells with the loading buffer for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with the salt solution to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Measure the baseline fluorescence ratio for a few cycles.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin measuring the fluorescence ratio at regular intervals for several minutes to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio for each concentration of NAT.

-

Plot the peak change in fluorescence ratio against the logarithm of the NAT concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Concluding Remarks

This compound is an important endogenous modulator of TRPV1 and TRPV4 channels. The available data indicate its role as an activator of these channels, influencing key physiological processes such as synaptic plasticity. The experimental protocols detailed in this guide provide a framework for further investigation into the precise mechanisms of action of NAT. Future research should focus on elucidating the specific downstream signaling cascades activated by NAT on each channel, identifying its binding site(s), and determining whether it acts as a full or partial agonist. A deeper understanding of these aspects will be crucial for evaluating the therapeutic potential of targeting the NAT-TRPV axis in various disease states.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. mdpi.com [mdpi.com]

- 4. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous this compound on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

A Technical Guide to the Role of N-Arachidonoyl Taurine in Calcium Signaling and Insulin Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl amide, a class of bioactive lipids increasingly recognized for their physiological roles. This technical document provides a comprehensive overview of the mechanisms by which NAT modulates intracellular calcium ([Ca²⁺]i) signaling and its subsequent impact on insulin (B600854) secretion from pancreatic β-cells. We detail the molecular targets of NAT, primarily the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and present quantitative data from key studies. Furthermore, this guide includes detailed experimental protocols for assessing NAT-induced calcium flux and insulin release, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for research and therapeutic development.

Introduction to N-Arachidonoyl Taurine (NAT)

N-acyl taurines (NATs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to a taurine molecule. This compound, specifically, incorporates the polyunsaturated fatty acid arachidonic acid. While historically less studied than other endocannabinoid-like lipids, NATs are emerging as significant regulators of metabolic processes.[1] Their levels are regulated in vivo by enzymes such as Fatty Acid Amide Hydrolase (FAAH).[1][2] Recent research has highlighted the role of NAT in pancreatic β-cells, where it acts as a signaling molecule to trigger insulin secretion, a process critically dependent on intracellular calcium dynamics.[3][4]

The Core Mechanism: NAT-Mediated Calcium Signaling

The primary mechanism by which NAT influences cellular function, particularly in pancreatic β-cells, is through the modulation of intracellular calcium concentration ([Ca²⁺]i). Insulin release is a complex process tightly regulated by membrane potential and intracellular calcium levels.[3][4]

Molecular Target: Transient Receptor Potential (TRP) Channels

Evidence strongly indicates that NAT's effects on calcium signaling are mediated through the activation of specific ion channels.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): NAT is a known activator of the TRPV1 channel, a non-selective cation channel with high permeability to Ca²⁺.[5] Studies have shown that NAT treatment induces a high frequency of calcium oscillations in pancreatic β-cell lines (HIT-T15 and INS-1), and this effect is linked to TRPV1 activation.[3][4] The activation of TRPV1 by NAT leads to an influx of extracellular calcium, directly increasing the cytosolic Ca²⁺ concentration.[5][6]

-

Transient Receptor Potential Vanilloid 4 (TRPV4): In addition to TRPV1, NAT has also been identified as an activator of TRPV4 channels. While the role of TRPV4 in NAT-mediated insulin secretion is less characterized than that of TRPV1, it represents another potential pathway for Ca²⁺ influx.

Other Potential Channel Interactions

While TRP channels are the primary targets, the broader class of N-acyl amides is known to interact with other ion channels, which may represent secondary or cell-type-specific mechanisms for NAT.

-

Voltage-Gated Potassium (Kv) Channels: Analogues of NAT have been shown to modulate Kv channels in other tissues, such as cardiomyocytes.[7] By altering K⁺ efflux, such interactions could change the cell's membrane potential, indirectly affecting the activity of voltage-gated calcium channels (VGCCs) and thereby influencing Ca²⁺ homeostasis.

-

T-type Calcium Channels: Other arachidonoyl-based lipids, such as N-arachidonoyl dopamine (B1211576), are potent inhibitors of T-type calcium channels.[8] While direct inhibition by NAT has not been extensively documented in β-cells, the structural similarity suggests a potential for complex regulatory interactions with various calcium channels.

The signaling pathway for NAT-induced calcium influx is visualized below.

Consequence: Stimulation of Insulin Secretion

The NAT-induced rise in intracellular Ca²⁺ is the critical trigger for insulin exocytosis from pancreatic β-cells.

In the canonical pathway of glucose-stimulated insulin secretion, increased intracellular ATP/ADP ratio leads to the closure of ATP-sensitive K⁺ (KATP) channels, membrane depolarization, and the opening of VGCCs, culminating in Ca²⁺ influx. NAT provides an alternative, KATP-independent mechanism to elevate [Ca²⁺]i.

The influx of Ca²⁺ through TRPV1 channels acts as the secondary messenger that initiates the fusion of insulin-containing vesicles with the β-cell's plasma membrane, resulting in the secretion of insulin into the bloodstream.[3] Studies confirm that treating pancreatic β-cell lines with NAT leads to a statistically significant increase in insulin secretion.[3][4]

The comprehensive pathway from NAT to insulin secretion is outlined in the diagram below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effect of NAT on Calcium Signaling and TRP Channel Activation

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Effective Concentration | 10 µM | HIT-T15, INS-1 Cells | |

| EC₅₀ (TRPV1 Activation) | 28 µM | Recombinant Channels | |

| EC₅₀ (TRPV4 Activation) | 21 µM | Recombinant Channels |

| Observation | Induces high-frequency Ca²⁺ oscillations | HIT-T15, INS-1 Cells |[3][4] |

Table 2: Effect of NAT on Insulin Secretion

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Effective Concentration | 10 µM | 832/13 INS-1 Cells | |

| Outcome | Significant increase in insulin secretion | Pancreatic β-cell lines | [3][4] |

| Statistical Significance | p < 0.05 | Pancreatic β-cell lines |[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of NAT's biological functions.

Protocol for Measuring Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol is based on the use of the ratiometric fluorescent dye Fura-2 AM, a common method for quantifying [Ca²⁺]i.[9][10]

Materials:

-

Pancreatic β-cells (e.g., INS-1, HIT-T15)

-

Clear flat-bottom, black 96-well culture plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound (NAT) stock solution

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm)

Workflow Diagram:

Procedure:

-

Cell Seeding: Seed pancreatic β-cells into a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the experiment. Incubate for 16-24 hours.

-

Dye Loading: Aspirate the culture medium and wash the cells once with 200 µL of HBS. Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Discard the loading buffer and wash the cells twice with HBS to remove any extracellular dye.

-

De-esterification: Add 100 µL of HBS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM inside the cells.

-

Measurement: Place the plate in a fluorescence plate reader.

-

Set the emission wavelength to 510 nm.

-

Set the excitation wavelengths to alternate between 340 nm and 380 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Using the reader's injection port, add the desired concentration of NAT.

-

Continue recording the fluorescence ratio kinetically for 5-10 minutes to capture the full response.

-

-

Data Analysis: The change in intracellular calcium is represented by the change in the F340/F380 ratio over time. Normalize the response to the baseline reading.

Protocol for Insulin Secretion Assay

This protocol describes a static incubation method to measure insulin released from pancreatic β-cells in response to NAT.

Materials:

-

Pancreatic β-cells or isolated islets

-

24-well culture plates

-

Krebs-Ringer Bicarbonate HEPES buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)

-

KRBH buffer containing stimulating concentrations of NAT

-

Acid-ethanol solution (for extracting intracellular insulin)

-

Insulin ELISA kit

Workflow Diagram:

Procedure:

-

Cell Culture: Culture β-cells or islets in appropriate multi-well plates until ready for assay.

-

Pre-incubation: Gently wash the cells with a KRBH buffer containing a basal (low) glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal rate.

-

Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing the experimental conditions:

-

Control (basal glucose)

-

Positive Control (e.g., high glucose or KCl)

-

Test Condition (basal glucose + desired concentration of NAT)

-

-

Incubation: Incubate the cells for a defined period (typically 1-2 hours) at 37°C.

-

Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube. Store at -20°C or below until analysis.

-

Insulin Content Extraction: To normalize the amount of secreted insulin, extract the total remaining insulin from the cells. Add an acid-ethanol solution to the wells, incubate on ice, scrape the cells, and collect the lysate.

-

Quantification: Measure the insulin concentration in both the supernatant (secreted) and the lysate (content) samples using a validated insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Express the secreted insulin as a percentage of the total insulin content (secreted + content) or normalize to protein/DNA content. Compare the results from NAT-treated cells to the control group using appropriate statistical tests.

Conclusion and Future Directions

This compound is a significant endogenous lipid mediator that directly stimulates insulin secretion from pancreatic β-cells. Its primary mechanism of action involves the activation of TRPV1 channels, leading to a rapid influx of calcium that triggers the exocytosis of insulin granules. This pathway represents a potential therapeutic target for conditions characterized by impaired insulin secretion.

Future research should focus on:

-

Elucidating the potential involvement of other ion channels (e.g., TRPV4, Kv channels) in NAT's overall effect on β-cell electrophysiology.

-

Investigating the in vivo relevance of this pathway in animal models of metabolic disease.

-

Exploring the structure-activity relationship of NAT analogues to develop more potent and selective modulators of insulin secretion for potential therapeutic use.

Understanding the detailed molecular pharmacology of NAT will be pivotal for harnessing its potential in the development of novel treatments for type 2 diabetes and other metabolic disorders.

References

- 1. pnas.org [pnas.org]

- 2. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic b-cells [diva-portal.org]

- 5. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous this compound on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 6. Effects of TRPV1 Activation by Capsaicin and Endogenous this compound on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Inhibition of human recombinant T-type calcium channels by the endocannabinoid N-arachidonoyl dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [bio-protocol.org]

The Enzymatic Crossroads: A Technical Guide to N-Arachidonoyl Taurine Metabolism by 12(S)- and 15(S)-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT), an endogenous N-acyl amide, has emerged as a significant signaling lipid, demonstrating roles in processes such as ion channel activation and insulin (B600854) secretion.[1][2] The metabolism of NAT is a critical determinant of its physiological activity, and the lipoxygenase (LOX) pathways are central to its enzymatic conversion. This technical guide provides an in-depth exploration of the metabolism of NAT by two key enzymes: 12(S)-lipoxygenase (12(S)-LOX) and 15(S)-lipoxygenase (15(S)-LOX). Understanding the kinetics, products, and methodologies for studying these interactions is paramount for researchers in lipid biochemistry, pharmacology, and drug development targeting metabolic and inflammatory diseases.

Data Presentation: Quantitative Analysis of NAT Metabolism

While specific Michaelis-Menten kinetic constants (Km and Vmax) for the interaction of N-Arachidonoyl Taurine with 12(S)- and 15(S)-lipoxygenase are not extensively documented in publicly available literature, comparative studies have provided valuable insights into the efficiency of these enzymatic reactions. The following tables summarize the available quantitative data, primarily focusing on the relative efficiency of NAT as a substrate compared to the canonical lipoxygenase substrate, arachidonic acid (AA).

| Enzyme | Substrate | Relative Oxygenation Rate (% of Arachidonic Acid) | Primary Products | Reference |

| 12(S)-Lipoxygenase | This compound | Similar or better efficiency than arachidonic acid | 12-HETE-Taurine, 15-HETE-Taurine, diHETE-Taurines | [Turman et al., 2008] |

| Arachidonic Acid | 100% | 12(S)-HETE | [Turman et al., 2008] | |

| 15(S)-Lipoxygenase | This compound | Efficiently metabolized | 15-HETE-Taurine, diHETE-Taurines | [Turman et al., 2008] |

| Arachidonic Acid | 100% | 15(S)-HETE | [Turman et al., 2008] |

Table 1: Comparative Oxygenation Rates of this compound and Arachidonic Acid by Lipoxygenases. This table highlights the relative efficiency of NAT as a substrate for 12(S)- and 15(S)-LOX compared to arachidonic acid.

| Enzyme | Substrate | Product(s) | Positional Specificity | Reference |

| platelet-type 12S-LOX (pl12-LOX) | This compound | 12-HETE-Taurine and 15-HETE-Taurine | Dual specificity | [Turman et al., 2008] |

| leukocyte-type 12S-LOX (lk12-LOX) | This compound | 12-HETE-Taurine (predominantly), diHETE-Taurines | Retained specificity for C12 | [Turman et al., 2008] |

| 15-LOX-1 | This compound | 15-HETE-Taurine | Retained specificity for C15 | [Turman et al., 2008] |

| 15-LOX-2 | This compound | 15-HETE-Taurine | Retained specificity for C15 | [Turman et al., 2008] |

Table 2: Product Profile and Positional Specificity of Lipoxygenase Isoforms with this compound. This table details the specific products formed from the interaction of different LOX isoforms with NAT, indicating variations in their catalytic action.

Experimental Protocols

In Vitro Lipoxygenase Activity Assay with this compound

This protocol is adapted from methodologies used for studying the oxidative metabolism of NAT by various lipoxygenases.

1. Reagents and Materials:

-

Recombinant human or porcine 12(S)-lipoxygenase or 15(S)-lipoxygenase

-

This compound (NAT)

-

Arachidonic Acid (AA) as a positive control

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Reducing Agent: Stannous chloride (SnCl₂) or Sodium borohydride (B1222165) (NaBH₄)

-

Extraction Solvent: Ethyl acetate (B1210297) or a mixture of methanol, chloroform, and water

-

Internal Standard (for LC-MS/MS): Deuterated HETE-Taurine or other appropriate deuterated lipid standard

-

HPLC-grade solvents for LC-MS/MS analysis

2. Enzyme Assay Procedure:

-

Prepare a stock solution of NAT in ethanol (B145695) or another suitable organic solvent.

-

In a reaction vessel, combine the reaction buffer and the desired concentration of NAT (e.g., 25 µM).

-

Initiate the reaction by adding the lipoxygenase enzyme to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme preparation.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a reducing agent (e.g., SnCl₂) to convert the initially formed hydroperoxy-eicosatetraenoyl-taurines (HpETE-Taurines) to the more stable hydroxy-eicosatetraenoyl-taurines (HETE-Taurines).

-

Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., HCl).

-

Extract the lipid metabolites from the aqueous phase using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound Metabolites

1. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation of NAT, HETE-Taurines, and diHETE-Taurines.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50°C.

2. Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAT: [M-H]⁻ → specific fragment ions (e.g., m/z 410.2 → fragment ions).

-

12-HETE-Taurine/15-HETE-Taurine: [M-H]⁻ → specific fragment ions (e.g., m/z 426.2 → fragment ions corresponding to the taurine moiety and cleavage of the arachidonoyl chain).

-

diHETE-Taurine: [M-H]⁻ → specific fragment ions (e.g., m/z 442.2 → fragment ions).

-

-

Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for each specific analyte and instrument.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound by 12(S)- and 15(S)-Lipoxygenase

Caption: Metabolism of this compound by 12(S)- and 15(S)-Lipoxygenase.

Experimental Workflow for Analyzing NAT Metabolism

Caption: Workflow for the in vitro analysis of NAT metabolism by lipoxygenases.

Logical Relationship of Lipoxygenase Isoform Specificity

Caption: Positional specificity of different lipoxygenase isoforms on NAT.

Conclusion

The metabolism of this compound by 12(S)- and 15(S)-lipoxygenases represents a significant pathway for the generation of a panel of bioactive lipid mediators. While our understanding of the precise kinetics is still evolving, the available data clearly indicate that NAT is an efficient substrate for these enzymes, leading to the formation of hydroxylated and dihydroxylated derivatives. The methodologies outlined in this guide provide a robust framework for researchers to further investigate these metabolic pathways. A deeper understanding of the enzymatic regulation and the biological activities of the resulting metabolites will be crucial for elucidating the full physiological and pathological significance of the this compound signaling system and for the development of novel therapeutic strategies.

References

N-Arachidonoyl Taurine: A Novel Endocannabinoid-Like Molecule with Anti-Proliferative Activity in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide, structurally related to the endocannabinoid anandamide. Emerging evidence indicates that NAT possesses significant anti-proliferative and pro-apoptotic properties in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of NAT's effects on cancer cells, including quantitative data on its anti-proliferative activity, detailed experimental protocols for assessing its efficacy, and a proposed signaling pathway for its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are interested in the therapeutic potential of this novel bioactive lipid.

Introduction

The endocannabinoid system has garnered considerable attention in cancer research due to its role in regulating cell proliferation, apoptosis, and angiogenesis. N-acyl amides, a class of lipid signaling molecules that includes endocannabinoids, are being investigated for their potential as anti-cancer agents.[1][2] this compound (NAT), a conjugate of the polyunsaturated fatty acid arachidonic acid and the amino acid taurine, is one such molecule that has demonstrated promising anti-proliferative effects.[1][3][4] This guide summarizes the key findings related to NAT's impact on cancer cells, with a focus on prostate and breast cancer models.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the available quantitative data from in vitro studies.